molecular formula C8H7BrN2O3 B14817977 2-Bromo-4-cyclopropoxy-3-nitropyridine

2-Bromo-4-cyclopropoxy-3-nitropyridine

Cat. No.: B14817977
M. Wt: 259.06 g/mol
InChI Key: MGWOECDZIWPLTC-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-3-nitropyridine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-3-nitropyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: The major product is 2-amino-4-cyclopropoxy-3-nitropyridine.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The cyclopropoxy group adds steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Bromo-3-nitropyridine: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.

    4-Cyclopropoxy-3-nitropyridine: Lacks the bromine atom, affecting its chemical reactivity.

Uniqueness

2-Bromo-4-cyclopropoxy-3-nitropyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-3-nitropyridine

InChI

InChI=1S/C8H7BrN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

MGWOECDZIWPLTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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